molecular formula C9H17ClO2 B1339711 tert-Butyl 5-chloropentanoate CAS No. 105566-71-0

tert-Butyl 5-chloropentanoate

Cat. No. B1339711
M. Wt: 192.68 g/mol
InChI Key: YCUQZCRPSSEQGE-UHFFFAOYSA-N
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Description

“tert-Butyl 5-chloropentanoate” is a chemical compound with the molecular formula C9H17ClO2 . It is used in various research and industrial applications.

Scientific Research Applications

  • Pharmacokinetic Properties and Efficacies : The tert-butyl group, a common motif in medicinal chemistry, has been studied for its effects on the physicochemical and pharmacokinetic properties of bioactive compounds. Research has highlighted that its incorporation often leads to increased lipophilicity and decreased metabolic stability, prompting the exploration of alternative substituents in drug discovery (Westphal et al., 2015).

  • Synthesis of Cryptophycins : Efficient protocols for the synthesis of tert-butyl derivatives, which are major components of cryptophycins, have been reported. This includes the synthesis of tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, a key component in the synthesis of cryptophycin-24 (Arenastatin A) (Eggen et al., 2000).

  • Homolytic Intramolecular Displacements : The thermolysis of tert-butyl derivatives in ethers has been studied, demonstrating their utility as synthetic tools for creating new γ-lactones (Kharrat et al., 1984).

  • Polymerization Studies : Research on tert-butylchloride and dimethylcyclopentadienylaluminum as a model for polymerization processes has provided insights into the production of polymers with specific termini (Kennedy & Castner, 1979).

  • Biosynthesis for Statin Synthesis : The whole cell biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the synthesis of atorvastatin and rosuvastatin, has been explored. This study provided a pathway for biosynthesis in mono and biphasic media (Liu et al., 2018).

  • Use in Synthesis of Other Compounds : tert-Butyl acetothioacetate's use in the synthesis of various compounds, such as 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, has been documented. This shows the versatility of tert-butyl derivatives in synthetic chemistry (Fox & Ley, 2003).

  • Structure Analysis**: The study of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and similar compounds has contributed to understanding the crystal structures and interactions in organic compounds, showcasing the role of tert-butyl derivatives in crystallography (Baillargeon et al., 2017).
  • HIV-Protease Assay Development : The synthesis of tert-butyl protected derivatives has been utilized in developing assays for HIV-protease activity, illustrating the application of tert-butyl derivatives in biochemistry and molecular biology (Badalassi et al., 2002).

  • Directed Evolution for Statin Synthesis : Research on the directed evolution of carbonyl reductase and its application in the stereoselective synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate highlights the role of tert-butyl derivatives in enzyme engineering for pharmaceutical synthesis (Liu et al., 2017).

  • Development of Environmentally Friendly Polymers : The production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from tert-butyl epoxy derivatives and CO2 using cobalt(III) salen catalysts showcases the use of tert-butyl derivatives in creating biocompatible and degradable polycarbonates (Tsai et al., 2016).

Safety And Hazards

While specific safety and hazard information for “tert-Butyl 5-chloropentanoate” is not available, tert-butyl compounds can present various hazards. For example, they can be highly flammable and cause serious eye irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and ensuring adequate ventilation.

properties

IUPAC Name

tert-butyl 5-chloropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUQZCRPSSEQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550678
Record name tert-Butyl 5-chloropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-chloropentanoate

CAS RN

105566-71-0
Record name tert-Butyl 5-chloropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-chloropentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MP Cooke Jr - The Journal of Organic Chemistry, 1992 - ACS Publications
The stereochemistry of some lithium-iodine exchange-initiated cyclization reactions of model-iodo,-substituted activated olefins has been studied. The stereoselectivities of these …
Number of citations: 40 0-pubs-acs-org.brum.beds.ac.uk

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